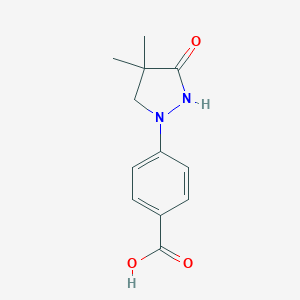
4-(4,4-DIMETHYL-3-OXOPYRAZOLIDIN-1-YL)BENZOIC ACID
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4,4-Dimethyl-3-oxo-pyrazolidin-1-YL)-benzoic acid is a chemical compound with the molecular formula C13H16N2O3 It is known for its unique structure, which includes a pyrazolidinone ring attached to a benzoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,4-Dimethyl-3-oxo-pyrazolidin-1-YL)-benzoic acid typically involves the reaction of 4-(4,4-Dimethyl-3-oxo-pyrazolidin-1-YL)-benzoic acid methyl ester with hydrazine hydrate. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions and using appropriate industrial equipment to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4,4-Dimethyl-3-oxo-pyrazolidin-1-YL)-benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzoic acid moiety can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens, alkylating agents, and acylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
4-(4,4-Dimethyl-3-oxo-pyrazolidin-1-YL)-benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 4-(4,4-Dimethyl-3-oxo-pyrazolidin-1-YL)-benzoic acid involves its interaction with specific molecular targets and pathways. The pyrazolidinone ring and benzoic acid moiety play crucial roles in its biological activity. The compound may inhibit certain enzymes or receptors, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 4-(4,4-Dimethyl-3-oxo-pyrazolidin-1-YL)-benzoate: A methyl ester derivative with similar chemical properties.
4-(4,4-Dimethyl-3-oxo-pyrazolidin-1-YL)-N-[(phenylcarbamothioyl)amino]benzamide: A related compound with a thiourea group.
4-(4,4-Dimethyl-3-oxo-pyrazolidin-1-YL)-benzohydrazide: A hydrazide derivative with distinct chemical properties.
Uniqueness
4-(4,4-Dimethyl-3-oxo-pyrazolidin-1-YL)-benzoic acid is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of a pyrazolidinone ring and benzoic acid moiety makes it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
107144-30-9 |
|---|---|
Molekularformel |
C12H14N2O3 |
Molekulargewicht |
234.25 g/mol |
IUPAC-Name |
4-(4,4-dimethyl-3-oxopyrazolidin-1-yl)benzoic acid |
InChI |
InChI=1S/C12H14N2O3/c1-12(2)7-14(13-11(12)17)9-5-3-8(4-6-9)10(15)16/h3-6H,7H2,1-2H3,(H,13,17)(H,15,16) |
InChI-Schlüssel |
RZSMYBKVQYILRO-UHFFFAOYSA-N |
SMILES |
CC1(CN(NC1=O)C2=CC=C(C=C2)C(=O)O)C |
Kanonische SMILES |
CC1(CN(NC1=O)C2=CC=C(C=C2)C(=O)O)C |
Key on ui other cas no. |
107144-30-9 |
Piktogramme |
Irritant; Environmental Hazard |
Synonyme |
4-(4,4-dimethyl-3-oxo-pyrazolidin-1-yl)-benzoic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















